molecular formula C17H25BO5 B13029095 Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13029095
M. Wt: 320.2 g/mol
InChI Key: SFUXEUZNYJOENU-UHFFFAOYSA-N
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Description

Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate core substituted with a propoxy group at the 3-position and a tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic ester's ability to act as a transient protecting group or a coupling partner. The propoxy substituent contributes electron-donating effects, influencing both the compound's electronic environment and steric profile, which can modulate reactivity and solubility .

Properties

Molecular Formula

C17H25BO5

Molecular Weight

320.2 g/mol

IUPAC Name

methyl 3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C17H25BO5/c1-7-8-21-14-10-12(15(19)20-6)9-13(11-14)18-22-16(2,3)17(4,5)23-18/h9-11H,7-8H2,1-6H3

InChI Key

SFUXEUZNYJOENU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 3-propoxybenzoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, ensures consistent product quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source to couple with aryl halides in the presence of a palladium catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be contextualized by comparing it to analogous boronic ester derivatives. Below is a detailed analysis of key analogues, highlighting differences in substituents, molecular properties, and applications.

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties References
Methyl 3-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -OH (3-position) C₁₄H₁₉BO₅ 278.12 Hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents but reducing stability under acidic conditions .
Methyl 3-butoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -O(CH₂)₃CH₃ (3-position) C₁₇H₂₃BO₅ 318.17 Longer butoxy chain increases lipophilicity (higher logP), improving membrane permeability but potentially slowing reaction kinetics .
Methyl 2-bromo-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -Br (2-position), -F (4-position) C₁₄H₁₇BBrFO₄ 358.996 Halogen substituents introduce electron-withdrawing effects, reducing electron density at the boronic ester and altering reactivity in cross-couplings .
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate -CF₃ (5-position) C₁₅H₁₈BF₃O₄ 330.12 Trifluoromethyl group strongly withdraws electrons, stabilizing the boronic ester but requiring harsher coupling conditions .
Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -NH₂ (2-position), -Cl (5-position) C₁₄H₁₉BClNO₄ 323.63 Amino group enables further functionalization (e.g., amidation), while chlorine adds steric bulk and moderate electron-withdrawing effects .

Physical and Chemical Properties

  • Solubility: The propoxy group in the target compound strikes a balance between hydrophilicity and lipophilicity, offering moderate solubility in both organic (e.g., THF, ethyl acetate) and aqueous-organic mixtures.
  • Reactivity in Cross-Couplings : Electron-donating groups (e.g., propoxy, butoxy) enhance the nucleophilicity of the boronic ester, favoring faster transmetallation in Suzuki reactions. Conversely, electron-withdrawing substituents (e.g., -Br, -CF₃) reduce reactivity but improve stability during storage .

Biological Activity

Methyl 3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 1801514-55-5) is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a dioxaborolane moiety known for its reactivity and utility in various chemical applications, including drug design and development. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

  • Molecular Formula : C17H25BO5
  • Molecular Weight : 320.19 g/mol
  • Density : 1.08 g/cm³ (predicted)
  • Boiling Point : 433.7 °C (predicted)
PropertyValue
Molecular FormulaC17H25BO5
Molecular Weight320.19 g/mol
Density1.08 g/cm³
Boiling Point433.7 °C

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic ester group. This property makes it valuable in molecular recognition processes and potential therapeutic applications. The compound may also exhibit interactions with various biological targets, influencing cellular pathways and functions.

Biological Activity

Research indicates that compounds containing dioxaborolane structures often demonstrate significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of boronic acids can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways or signal transduction.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in antimicrobial therapies.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study conducted on a series of boronic acid derivatives demonstrated that certain compounds exhibited potent antitumor activity against breast cancer cell lines (MDA-MB-231). The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.
  • Enzyme Interaction :
    • Research involving protein profiling highlighted that dioxaborolane-containing compounds could selectively label phosphotyrosine phosphatases, suggesting a role in modulating protein interactions within cells (van der Zouwen et al., 2023) . This finding emphasizes the potential use of this compound as a chemical probe for studying enzyme functions.
  • Antimicrobial Activity :
    • In vitro studies showed that related boronic acid derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, which could be attributed to their ability to disrupt bacterial cell wall synthesis.

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